molecular formula C17H19Cl2N3OS2 B2652963 N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride CAS No. 1215597-34-4

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride

Cat. No. B2652963
M. Wt: 416.38
InChI Key: BVWQONXWYVBJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H19Cl2N3OS2 and its molecular weight is 416.38. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, sharing structural motifs with the compound , have been evaluated for their effectiveness as corrosion inhibitors. Experimental studies reveal that these compounds can significantly protect carbon steel against corrosion in acidic environments. Their efficiency as corrosion inhibitors is attributed to their ability to adsorb onto metal surfaces, forming a protective layer that impedes corrosive reactions. This application highlights the potential utility of similar compounds in extending the lifespan of metal infrastructure in industrial settings (Hu et al., 2016).

Material Synthesis and Chemical Research

The versatility of thiophene derivatives in chemical synthesis is another area of interest. For instance, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride has served as a precursor in various alkylation and ring-closure reactions, leading to a structurally diverse library of compounds. These reactions highlight the compound's potential as a versatile building block in organic synthesis, enabling the creation of a wide range of molecules for further evaluation in different scientific and industrial applications (Roman, 2013).

Antimicrobial Research

Compounds featuring benzothiazole and thiophene moieties have been explored for their antimicrobial properties. For example, specific derivatives have shown promising activity against various bacterial and fungal strains. This suggests that structurally related compounds, including N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride, could be investigated for their potential antimicrobial effects, contributing to the development of new antimicrobial agents (B'Bhatt & Sharma, 2017).

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3OS2.ClH/c1-20(2)9-5-10-21(16(22)14-8-4-11-23-14)17-19-15-12(18)6-3-7-13(15)24-17;/h3-4,6-8,11H,5,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWQONXWYVBJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride

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